2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane
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Overview
Description
2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to a phenoxy ring, which is further connected to an oxirane (epoxide) ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane typically involves the reaction of 2-bromo-4-chloro-6-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Chemical Reactions Analysis
2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Scientific Research Applications
2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules such as proteins and nucleic acids. This leads to the formation of covalent adducts, which can alter the function of the target molecules and affect various biological pathways .
Comparison with Similar Compounds
2-[(2-Bromo-4-chloro-6-methylphenoxy)methyl]oxirane can be compared with other similar compounds such as:
2,2’-Methylenebis(6-bromo-4-chlorophenol): This compound also contains bromine and chlorine substituents on a phenolic ring but lacks the oxirane ring, making it less reactive in certain chemical transformations.
2-Bromo-4-chloro-6-methylphenol: This compound is a precursor in the synthesis of this compound and shares similar structural features but does not contain the oxirane ring.
The presence of the oxirane ring in this compound makes it unique and highly reactive, allowing it to participate in a wide range of chemical and biological reactions.
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
2-[(2-bromo-4-chloro-6-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10BrClO2/c1-6-2-7(12)3-9(11)10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3 |
InChI Key |
GCOWELVTGROOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)Br)Cl |
Origin of Product |
United States |
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